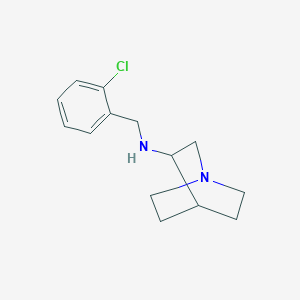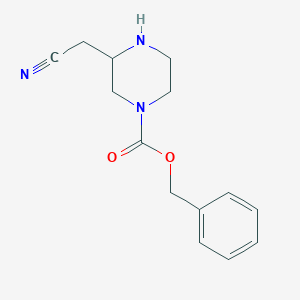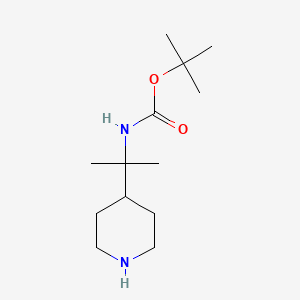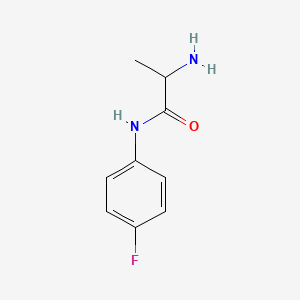![molecular formula C17H25FN2O B12498749 N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide](/img/structure/B12498749.png)
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide is a synthetic organic compound characterized by the presence of a cyclooctylamino group attached to an ethyl chain, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-(2-aminoethyl)cyclooctylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclooctylamino)ethyl]acetamide
- N-[2-(cyclooctylamino)ethyl]-3,4,5-trimethoxybenzamide
- 2-{[2-(Cyclooctylamino)-2-oxoethyl]sulfanyl}-N-ethyl-N-{2-[(2-methyl-2-propanyl)amino]-2-oxoethyl}benzamide
Uniqueness
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.
Properties
Molecular Formula |
C17H25FN2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C17H25FN2O/c18-16-11-7-6-10-15(16)17(21)20-13-12-19-14-8-4-2-1-3-5-9-14/h6-7,10-11,14,19H,1-5,8-9,12-13H2,(H,20,21) |
InChI Key |
BNTKIIHQQQFCOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCCNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498668.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12498670.png)


![N-(2-methoxy-5-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12498705.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498706.png)
![N-butyl-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498709.png)
![3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12498717.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12498722.png)

![Methyl 2-(morpholin-4-yl)-5-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12498734.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-propan-2-ylglycinamide](/img/structure/B12498746.png)
